molecular formula C7H5ClN2 B1332060 4-Amino-3-chlorobenzonitrile CAS No. 21803-75-8

4-Amino-3-chlorobenzonitrile

Cat. No. B1332060
Key on ui cas rn: 21803-75-8
M. Wt: 152.58 g/mol
InChI Key: OREVCMGFYSUYPX-UHFFFAOYSA-N
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Patent
US06664395B2

Procedure details

Sodium nitrite (6.78 g in water (40 mL) at 0° C.) was slowly added to a solution of 4-amino-3-chloro-benzonitrile (10.5 g) in water (30 mL) and concentrated hydrochloric acid (30 mL) also at 0° C. After 10 minutes the solution was poured onto a suspension of cuprous oxide (3.48 g) and sodium nitrite (31.69 g) in water (100 mL) at 0° C. The ensuing mixture was stirred at 0° C. for 1 hour then at 23° C. for 1 hour. The resulting mixture was extracted with dichloromethane and the organic layer washed with saturated sodium chloride. The separated organic layer was dried over sodium sulfate and then concentrated to give 3-chloro-4-nitro-benzonitrile (11.31 g).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
cuprous oxide
Quantity
3.48 g
Type
reactant
Reaction Step Two
Quantity
31.69 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([O-:3])=[O:2].[Na+].N[C:6]1[CH:13]=[CH:12][C:9]([C:10]#[N:11])=[CH:8][C:7]=1[Cl:14]>O.Cl>[Cl:14][C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][C:6]=1[N+:1]([O-:3])=[O:2])[C:10]#[N:11] |f:0.1|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10.5 g
Type
reactant
Smiles
NC1=C(C=C(C#N)C=C1)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
Cl
Step Two
Name
cuprous oxide
Quantity
3.48 g
Type
reactant
Smiles
Name
Quantity
31.69 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The ensuing mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 23° C. for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with dichloromethane
WASH
Type
WASH
Details
the organic layer washed with saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The separated organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C#N)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 11.31 g
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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